6-Bromo-3-cyano-2-iminocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-cyano-2-iminocoumarin is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.07 g/mol . It is a derivative of coumarin, characterized by the presence of bromine, cyano, and imino groups. This compound is primarily used in research settings and has various applications in chemistry and biology .
Mechanism of Action
Target of Action
This compound is a derivative of 3-cyanocoumarin, which is known to be an important class of heterocycle for preparing methine dyes and bioactive compounds .
Mode of Action
It is known that cyanocoumarin derivatives can interact with various biological targets, leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyano-2-iminocoumarin typically involves the reaction of 3-cyano-2-iminocoumarin with bromine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained between 0°C and 25°C . The reaction proceeds through electrophilic substitution, where the bromine atom replaces a hydrogen atom on the coumarin ring.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyano-2-iminocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The cyano and imino groups can participate in redox reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminocoumarin derivatives, while oxidation reactions can produce coumarin-3-carboxylic acid .
Scientific Research Applications
6-Bromo-3-cyano-2-iminocoumarin has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Cyano-2-iminocoumarin: Lacks the bromine atom, resulting in different reactivity and binding properties.
6-Chloro-3-cyano-2-iminocoumarin: Similar structure but with chlorine instead of bromine, leading to variations in chemical behavior and applications.
Uniqueness
6-Bromo-3-cyano-2-iminocoumarin is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity in various chemical and biological contexts . This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-iminochromene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQWATANMIRGHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=N)O2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372083 |
Source
|
Record name | 6-Bromo-3-cyano-2-iminocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860789-92-0 |
Source
|
Record name | 6-Bromo-3-cyano-2-iminocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.